[(2-Nitrophenyl)sulfanyl]acetic acid
Description
[(2-Nitrophenyl)sulfanyl]acetic acid (C₈H₇NO₄S, molecular weight 213.21 g/mol) is a sulfur-containing aromatic compound with a nitro group in the ortho position of the phenyl ring. Its structure comprises a sulfanyl (thioether) linkage connecting the phenyl group to the acetic acid moiety. This compound is primarily utilized in organic synthesis, polymer chemistry, and as a building block for heterocyclic derivatives. Its nitro group enhances electrophilic reactivity, while the sulfanyl bridge contributes to coordination chemistry and redox activity .
Key properties include:
Properties
IUPAC Name |
2-(2-nitrophenyl)sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4S/c10-8(11)5-14-7-4-2-1-3-6(7)9(12)13/h1-4H,5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINPTHMYKLERLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20901348 | |
| Record name | NoName_452 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20901348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6375-65-1 | |
| Record name | 2-[(2-Nitrophenyl)thio]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6375-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Nitrophenyl)sulfanyl]acetic acid typically involves the nitration of phenylacetic acid followed by the introduction of a sulfanyl group. One common method includes the reaction of phenylacetic acid with nitric acid to form 2-nitrophenylacetic acid. This intermediate is then reacted with thiol compounds under specific conditions to introduce the sulfanyl group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of organic synthesis and reaction optimization would apply to scale up the laboratory methods for industrial production.
Chemical Reactions Analysis
Types of Reactions
[(2-Nitrophenyl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields aniline derivatives, while oxidation of the sulfanyl group results in sulfoxides or sulfones .
Scientific Research Applications
[(2-Nitrophenyl)sulfanyl]acetic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocycles and other complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of [(2-Nitrophenyl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or other proteins. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
The structural and functional analogs of [(2-nitrophenyl)sulfanyl]acetic acid are compared below based on substituent effects, reactivity, and applications.
Structural Isomers and Positional Analogs
Key Findings :
- Electronic Effects: The para-nitro isomer (C₈H₇NO₄S) exhibits stronger electron-withdrawing effects than the ortho-nitro variant, influencing acidity and reactivity in nucleophilic substitutions .
- Steric and Lipophilic Effects : Fluorine substitution in [(2-fluoro-6-nitrophenyl)sulfanyl]acetic acid increases steric bulk and lipophilicity, making it favorable for pharmaceutical intermediates .
Functional Group Analogs
Key Findings :
- Polymer Chemistry: Xanthate derivatives like 2-[(isopropoxycarbonothioyl)sulfanyl]acetic acid enable controlled radical polymerization, unlike this compound, which lacks chain-transfer functionality .
- Heterocyclic Synthesis : Oxadiazole-containing analogs show enhanced biological activity due to aromatic nitrogen rings, a feature absent in the parent compound .
Key Findings :
- Mutagenicity: this compound and its oxoamide analog exhibit higher genotoxic risks than benzilic acid derivatives .
Biological Activity
[(2-Nitrophenyl)sulfanyl]acetic acid, a compound with the molecular formula C₈H₇NO₄S, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and research findings.
Chemical Structure and Synthesis
This compound features a nitrophenyl group attached to a sulfanyl acetic acid moiety. The synthesis typically involves the reaction of 2-nitrophenylacetic acid with sulfide reagents under specific conditions to yield the desired product. The compound is notable for its ability to form various derivatives that enhance its biological activity.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
- Enzyme Inhibition : Research indicates that this compound exhibits significant enzyme inhibitory properties. It has been particularly effective against bacterial collagenase, which is crucial in the degradation of collagen in connective tissues. This suggests potential applications in treating conditions related to tissue remodeling and inflammation.
- Anticancer Properties : Various derivatives of this compound have been studied for their anticancer activities. For instance, compounds derived from this acid have shown efficacy in inhibiting cancer cell lines such as HEPG2 (liver cancer), MCF7 (breast cancer), and others, with IC50 values indicating potent cytotoxic effects .
- Herbicidal Activity : The compound has also been evaluated for its herbicidal properties, showing selective activity against specific plant species. This makes it a candidate for agricultural applications where selective weed control is necessary .
Case Studies
-
Anticancer Activity Evaluation :
A study conducted by Zhang et al. synthesized various derivatives of this compound and screened them against multiple cancer cell lines. The results indicated that some derivatives had IC50 values lower than standard chemotherapeutics, highlighting their potential as novel anticancer agents . -
Enzyme Interaction Studies :
Interaction studies revealed that this compound can selectively modify amino acids critical for protein function, such as tryptophan and cysteine. These modifications can influence protein activity and stability, suggesting further exploration in drug design.
Table 1: Biological Activities of this compound Derivatives
| Compound Name | Activity Type | IC50 Value (µM) | Target Cell Line |
|---|---|---|---|
| Derivative A | Anticancer | 1.18 ± 0.14 | HEPG2 |
| Derivative B | Anticancer | 0.67 | PC-3 |
| Derivative C | Enzyme Inhibition | 0.420 | Alkaline Phosphatase |
| This compound | Herbicidal Activity | N/A | Various Weeds |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
